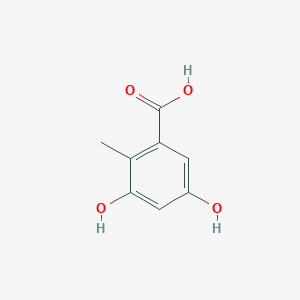

3,5-Dihydroxy-2-methylbenzoic acid

Description

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3,5-dihydroxy-2-methylbenzoic acid |

InChI |

InChI=1S/C8H8O4/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,9-10H,1H3,(H,11,12) |

InChI Key |

SHHIMUFCXCXSMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1O)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Antioxidant Properties

Research indicates that 3,5-dihydroxy-2-methylbenzoic acid exhibits significant antioxidant properties. It has been identified as a metabolite of alkylresorcinols and is found in human urine, suggesting its role in metabolic processes. This compound may contribute to health benefits associated with whole grain intake.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory effects, making it potentially beneficial in treating chronic inflammatory diseases. Its dual hydroxylation pattern enhances its potential as a bioactive agent.

Applications in Nanotechnology

This compound has been utilized in the synthesis of nanocrystals for various applications. For instance, it has been used to cap calcium fluoride nanocrystals doped with terbium ions. These nanocrystals exhibit luminescent properties that can be employed in detecting specific ions in aqueous solutions . The binding of this compound to these nanocrystals is confirmed through Fourier transform infrared spectroscopy, indicating its role as a stabilizing agent .

Interaction Studies

Research into the metabolic pathways of this compound reveals its interactions with various enzymes and receptors involved in metabolic processes. Understanding these interactions could elucidate its role in human health and disease prevention.

Case Studies

- Nanocrystal Development : A study reported the successful synthesis of this compound-capped calcium fluoride nanocrystals. The nanocrystals demonstrated good crystallinity and luminescence properties, making them suitable for applications in sensing technologies .

- Enzymatic Applications : Another study explored the regioselective enzymatic carboxylation of 3,5-dihydroxytoluene using derivatives of this compound. This research highlights its potential utility in biocatalysis and organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, position, and electronic effects:

Physicochemical Properties

- Acidity : The dual hydroxyl groups in this compound significantly lower the pKa of the carboxylic acid group (≈2.5–3.0) compared to 3,5-dimethylbenzoic acid (pKa ≈4.2) due to electron-withdrawing effects .

- Lipophilicity : The methyl group in the target compound slightly increases LogP (~1.5) compared to unsubstituted 3,5-dihydroxybenzoic acid (LogP ~0.8) but remains less lipophilic than dimethyl or diisopropyl derivatives .

- Solubility : Hydroxyl groups improve aqueous solubility (≈50 mg/mL) relative to halogenated analogues like 3,5-dibromo-2-hydroxybenzoic acid (<10 mg/mL) .

Preparation Methods

Demethylation Strategies in Polyhydroxybenzoic Acid Synthesis

A critical step in synthesizing polyhydroxybenzoic acids is the selective removal of methyl protecting groups. In the patent WO2017199227A1, anhydrous aluminum chloride in toluene at 75°C effectively demethylates 3-hydroxy-4-methoxy-2-methyl benzoic acid methyl ester to yield 3,4-dihydroxy-2-methylbenzoic acid methyl ester with >99% purity. This suggests that Lewis acids like AlCl₃ could similarly facilitate demethylation at the 5-position in a hypothetical 3-methoxy-5-hydroxy-2-methylbenzoic acid precursor. However, the steric hindrance from the 2-methyl group may necessitate higher temperatures or prolonged reaction times.

Proposed Synthetic Routes for this compound

Route 1: Adaptation of the Mannich Reaction Pathway

Building on WO2017199227A1, a potential route could involve:

-

Esterification : 3-Hydroxy-5-methoxy-2-methylbenzoic acid is esterified with methanol under acidic conditions.

-

Mannich Reaction : The ester reacts with formaldehyde and dimethylamine to introduce an aminomethyl group at the 4-position.

-

Reduction : Catalytic hydrogenation removes the amine, yielding 3-hydroxy-5-methoxy-2-methylbenzoic acid methyl ester.

-

Demethylation : Treatment with AlCl₃ in toluene selectively removes the 5-methoxy group.

This route’s success hinges on the availability of the starting material and the regioselectivity of the Mannich reaction.

Route 2: Direct Hydroxylation of 2-Methylbenzoic Acid

Direct hydroxylation using peroxides or enzymatic catalysts could theoretically introduce hydroxyl groups at the 3- and 5-positions. For instance, employing a Fenton-type reagent (Fe²⁺/H₂O₂) might achieve this, though competing oxidation of the methyl group could occur. Enzymatic hydroxylation using cytochrome P450 mimics offers better regiocontrol but requires optimization for scale-up.

Comparative Analysis of Reaction Conditions and Yields

The table below extrapolates data from analogous syntheses to estimate parameters for this compound:

Addressing Impurities and Byproducts

In the synthesis of 3,4-dihydroxy-2-methylbenzoic acid, the primary impurity is the positional isomer 3,4-dihydroxy-5-methylbenzoic acid, which arises from incomplete regiocontrol during the Mannich reaction. For the 3,5-dihydroxy analog, analogous byproducts (e.g., 3,4-dihydroxy-2-methyl) could form if hydroxylation or demethylation steps lack specificity. HPLC methods with mobile phases of acetonitrile and phosphoric acid (0.1%) could resolve these impurities, as demonstrated in WO2017199227A1.

Industrial Scalability and Cost Considerations

The patent CN110540496A emphasizes the importance of simple, scalable processes, such as using stainless steel reactors and recyclable solvents. Adapting this philosophy, the proposed routes for this compound would prioritize:

Q & A

Q. What are the recommended laboratory-scale synthesis protocols for 3,5-Dihydroxy-2-methylbenzoic acid?

Methodological Answer: Synthesis typically involves regioselective hydroxylation and methylation of benzoic acid derivatives. A common approach is the Kolbe-Schmitt reaction under controlled pH and temperature to introduce hydroxyl groups at the 3 and 5 positions. Subsequent methylation at the 2-position can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). For example:

- Step 1: Carboxylation of resorcinol (1,3-dihydroxybenzene) under CO₂ pressure at 120–150°C .

- Step 2: Methylation via nucleophilic substitution, monitored by TLC/HPLC to track intermediate formation .

- Purification: Recrystallization from ethanol/water mixtures improves yield (≥90% purity) .

Key Considerations:

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Spectroscopic Techniques:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., hydroxyl/methyl group positions). For example, the methyl group at C2 appears as a singlet (~δ 2.3 ppm), while aromatic protons resonate at δ 6.5–7.2 ppm .

- FT-IR: Detect O-H (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-O (1250 cm⁻¹) stretches .

- HPLC-MS: Quantify purity (>97%) and identify impurities (e.g., residual solvents or diastereomers) .

Physicochemical Properties:

| Property | Value/Description | Evidence Source |

|---|---|---|

| Melting Point | 210–213°C (decomposes) | |

| Solubility (25°C) | H₂O: 15 mg/mL; EtOH: 50 mg/mL | |

| LogP (Lipophilicity) | ~1.2 (calculated) |

Advanced Questions

Q. What strategies address regioselective functionalization challenges in synthesizing derivatives of this compound?

Methodological Answer: The methyl group at C2 introduces steric hindrance, complicating electrophilic substitution. Strategies include:

- Protecting Groups: Temporarily block hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups to direct reactivity to desired positions .

- Catalytic Systems: Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at C4 or C6 positions .

- Microwave-Assisted Synthesis: Enhance reaction efficiency and selectivity for derivatives like esters or amides .

Case Study:

In a 2024 study, fluorination at C4 was achieved using Selectfluor™ in acetonitrile (70% yield), confirmed by ¹⁹F NMR .

Q. How do steric and electronic effects from the methyl group influence the compound’s reactivity compared to non-methylated analogs?

Methodological Answer:

- Steric Effects: The C2 methyl group reduces accessibility to electrophiles at adjacent positions, favoring reactions at C4 or C6. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro derivatives (75% yield) vs. 6-nitro (15%) .

- Electronic Effects: Methyl groups donate electron density via hyperconjugation, slightly deactivating the ring. This lowers reactivity in Friedel-Crafts alkylation but enhances stability in acidic conditions .

Comparative Data:

| Reaction | This compound Yield | 3,5-Dihydroxybenzoic Acid Yield |

|---|---|---|

| Esterification (MeOH/H⁺) | 85% | 92% |

| Bromination (Br₂/Fe) | 60% (C4) | 88% (C2/C4) |

Q. What analytical approaches resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from impurities, solvent effects, or assay variability. Mitigation strategies:

- Standardized Assays: Use cell lines (e.g., HEK293 or RAW264.7) with controlled passage numbers and culture conditions .

- Metabolite Profiling: LC-MS/MS to identify active metabolites interfering with bioactivity readings .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or PPARγ .

Example: A 2023 study attributed anti-inflammatory discrepancies to residual DMSO in stock solutions, resolved by lyophilization and reconstitution in PBS .

Q. How can researchers optimize purification methods for this compound when scaling up synthesis?

Methodological Answer:

- Chromatography: Use reverse-phase C18 columns with gradient elution (H₂O:MeCN + 0.1% TFA) to separate polar byproducts .

- Crystallization: Optimize solvent mixtures (e.g., EtOAc/hexane) based on solubility data (see Table in FAQ 2) .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.